molecular formula C18H14N2O5 B15074745 Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate CAS No. 51544-24-2

Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

Cat. No.: B15074745
CAS No.: 51544-24-2
M. Wt: 338.3 g/mol
InChI Key: XJJVGGJJKKPPQB-UHFFFAOYSA-N
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Description

Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a heterocyclic compound featuring a pyrrolo[1,2-b]pyridazine core substituted with a benzoyl group at position 7 and methyl ester groups at positions 5 and 4. This structure combines aromatic, ester, and ketone functionalities, making it a versatile intermediate for pharmaceutical and materials science applications. The dimethyl ester groups likely improve solubility in polar solvents compared to bulkier esters (e.g., diisopropyl) .

Properties

CAS No.

51544-24-2

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

InChI

InChI=1S/C18H14N2O5/c1-24-17(22)13-12-9-6-10-19-20(12)15(14(13)18(23)25-2)16(21)11-7-4-3-5-8-11/h3-10H,1-2H3

InChI Key

XJJVGGJJKKPPQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships : The benzoyl group in the target compound may enhance binding to aromatic receptors compared to bromoacetyl or nitrobenzoyl analogues .

Thermal Stability : Dimethyl esters generally exhibit lower melting points (e.g., 177–178°C ) than diethyl or diisopropyl derivatives, suggesting reduced crystalline stability.

Synthetic Optimization : Microwave methods are recommended for future derivatization to improve efficiency and yield.

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